molecular formula C7H11NO2 B11747552 (3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one

(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one

Cat. No.: B11747552
M. Wt: 141.17 g/mol
InChI Key: YWXONHAIDJVGKV-RITPCOANSA-N
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Description

(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused ring system consisting of a furan and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyridine derivative with a furan derivative in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst such as a Lewis acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3aR,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H11NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1

InChI Key

YWXONHAIDJVGKV-RITPCOANSA-N

Isomeric SMILES

C1CNC(=O)[C@H]2[C@H]1OCC2

Canonical SMILES

C1CNC(=O)C2C1OCC2

Origin of Product

United States

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